2-Chlorocyclohex-1-enecarbaldehyde
Overview
Description
2-Chlorocyclohex-1-enecarbaldehyde is a chemical compound that is part of the family of halogenated aldehydes. It is characterized by the presence of a chlorine atom and an aldehyde functional group attached to a cyclohexene ring. This compound is of interest due to its potential as a building block in organic synthesis, particularly in the formation of cyclohexane derivatives and other complex organic molecules.
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, the addition of hydrogen chloride to cyclohex-1-enecarbonitrile has been shown to proceed stereoselectively, giving rise to cis-2-chlorocyclohexanecarboxylate and cis-2-chlorocyclohexanecarboxamide as products . This reaction is influenced by the interaction between the chlorine atom and the nitrile group, which affects the configuration of the products. Additionally, 2-halocycloalk-1-enecarboxylic esters, which are structurally similar to 2-chlorocyclohex-1-enecarbaldehyde, can be synthesized from the corresponding aldehydes using a mixture of V2O5-H2O2, providing a general method for the synthesis of these compounds .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-chlorocyclohex-1-enecarbaldehyde has been studied using techniques such as gas-phase electron diffraction. For example, the structure of 2-chlorobenzaldehyde was determined to consist of a mixture of cis and trans conformers, with the trans conformer being more prevalent . This study provides insights into the possible geometries and conformations that 2-chlorocyclohex-1-enecarbaldehyde might adopt.
Chemical Reactions Analysis
Chemical reactions involving halogenated cyclohexene derivatives have been reported. For instance, 2-bromocyclohex-1-enecarboxylic acids can undergo a palladium-catalyzed cyclization with carbon monoxide and arylhydrazines to yield 2-anilinohydroisoindoline-1,3-diones . Moreover, chloroaldehydes can be aminated using N-heterocyclic carbene catalysis to produce dihydroquinoxaline derivatives . These reactions demonstrate the reactivity of halogenated cyclohexene aldehydes and their utility in synthesizing complex organic molecules.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-chlorocyclohex-1-enecarbaldehyde are not detailed in the provided papers, the properties of similar compounds can be inferred. For example, the electron-diffraction study of 2-chlorobenzaldehyde provides bond distances and angles that could be comparable to those in 2-chlorocyclohex-1-enecarbaldehyde . The reactivity of the compound in various chemical reactions suggests that it possesses electrophilic sites that can be exploited in synthetic applications .
Scientific Research Applications
Synthesis of Organic Compounds
2-Chlorocyclohex-1-enecarbaldehyde is utilized in the synthesis of various organic compounds. A novel approach for the preparation of 2-mercaptobenzaldehyde and 2-mercaptocyclohex-1-enecarboxaldehydes starting from 2-chlorocyclohex-1-enecarbaldehydes has been reported, highlighting its versatility in chemical synthesis (Niu et al., 2012).
Building Blocks in Chemical Synthesis
This chemical serves as an important building block for β-halo-α,β-unsaturated esters, which are crucial substrates for addition-elimination reactions and other chemical transformations, demonstrating its significance in creating structurally diverse molecules (Das et al., 2011).
Organic Catalysis
In the field of organic catalysis, 2-Chlorocyclohex-1-enecarbaldehyde has been used in enantioselective organocatalytic formal [3 + 3]-cycloaddition processes. This demonstrates its utility in producing chiral molecules, which are essential in various chemical syntheses (Hong et al., 2006).
As a Reactant in Carbene-Catalyzed Reactions
It is used in carbene-catalyzed α-carbon amination of chloroaldehydes. This method produces optically enriched dihydroquinoxalines, indicating its role in the synthesis of complex molecules relevant in natural products and bioactive compounds (Huang et al., 2019).
In the Synthesis of Cyclohexenes with Quaternary Carbon Centers
2-Chlorocyclohex-1-enecarbaldehyde is involved in Rhodium-catalyzed enantioselective cycloisomerization processes. This method aids in producing cyclohexenes, which are challenging to synthesize via traditional Diels-Alder cycloaddition (Park et al., 2016).
In Multicomponent Chemical Reactions
It's used in the Chiral Brønsted acid-catalyzed multicomponent Mannich reaction, illustrating its role in synthesizing anti-1,3-diamines using enecarbamates as nucleophiles. Such reactions are pivotal for creating complex molecular architectures (Dagousset et al., 2009).
Applications in Photophysical Studies
This compound has been used in developing a new polarity-sensitive fluorescent probe, showcasing its potential in biophysical research and imaging applications (Xiao et al., 2020).
properties
IUPAC Name |
2-chlorocyclohexene-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO/c8-7-4-2-1-3-6(7)5-9/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPFOCFIHOUPNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C1)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473012 | |
Record name | 2-CHLOROCYCLOHEX-1-ENECARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorocyclohex-1-enecarbaldehyde | |
CAS RN |
1680-73-5 | |
Record name | 2-CHLOROCYCLOHEX-1-ENECARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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